(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID
Description
The compound (1,8,8-Trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-yl)-acetic acid features a bicyclo[3.2.1]octane core with a nitrogen atom at position 3 (3-aza), substituted by two ketone groups (2,4-dioxo) and three methyl groups (1,8,8-trimethyl). The acetic acid moiety is attached to the nitrogen atom, forming a polar functional group. Its molecular formula is inferred as C₁₂H₁₇NO₄ (calculated molecular weight: 263.27 g/mol).
Properties
IUPAC Name |
2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-11(2)7-4-5-12(11,3)10(17)13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMVFGRSRGURMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[3.2.1]octane Synthesis Strategies
Cycloaddition Approaches
The bicyclo[3.2.1]octane framework is frequently assembled via [3+2] cycloadditions. For example, microwave-assisted 6π-electrocyclic ring-opening of monocyclopropanated pyrroles or furans generates 1,3-dipoles that undergo stereoselective cycloadditions. While these methods yield 8-azabicyclo[3.2.1]octanes, adaptation to the target compound would require:
- Cyclopropanation : Diazocompound-mediated cyclopropanation of pyrrole derivatives (e.g., using Rh(II) catalysts).
- Ring-Opening/Reclosure : Thermal or microwave-induced electrocyclic opening to form azomethine ylides.
- Dipole Capture : Reaction with acetylene dicarboxylates or acrylates to install the acetic acid precursor.
Lactamization Routes
Alternative routes involve bicyclic lactam intermediates. A representative protocol for N-Boc-protected analogs includes:
- Ketone Enolate Trapping : Lithiation of N-Boc-nortropinone followed by triflation (e.g., using N-phenylbis(trifluoromethanesulfonimide)).
- Intramolecular Alkylation : Enolate-mediated cyclization to form the bicyclic core.
- Functionalization : Hydrolysis or alkylation to introduce the acetic acid side chain.
Functionalization of the Bicyclic Core
Acetic Acid Moiety Installation
Post-cyclization modifications are critical for appending the acetic acid group. Key steps include:
Alkylation of Lactam Nitrogen
- Reagents : Ethyl bromoacetate or chloroacetic acid derivatives.
- Conditions : Base-mediated (e.g., K₂CO₃, DMF, 60°C).
- Challenges : Steric hindrance from the bicyclic system may necessitate elevated temperatures or phase-transfer catalysts.
Acylation Followed by Oxidation
Data Tables: Comparative Synthetic Approaches
Challenges and Optimization Considerations
Steric and Electronic Effects
Patent Restrictions
Proprietary claims limit public disclosure of optimized protocols. For instance, Sigma-Aldrich markets the compound without divulging synthesis details, citing "patent product" classifications.
Chemical Reactions Analysis
Types of Reactions
(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds similar to (1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]-oct-3-yl)-acetic acid exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, indicating its usefulness in treating inflammatory diseases .
3. Drug Delivery Systems
Due to its unique structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals .
Material Science Applications
1. Polymer Chemistry
This compound serves as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve material performance for applications in coatings and adhesives .
2. Nanotechnology
In nanotechnology, this compound is explored for creating nanoparticles that can be used for targeted drug delivery and imaging applications due to their biocompatibility and functionalization potential .
Environmental Applications
1. Environmental Risk Assessment
The compound's environmental impact has been assessed in studies focusing on its behavior as an ionizable organic compound. It is crucial for understanding the fate and transport of similar compounds in aquatic environments and their potential ecological risks .
2. Biodegradability Studies
Research into the biodegradability of this compound indicates that it can be broken down by microbial action in soil and water systems, suggesting a lower environmental persistence compared to other synthetic compounds .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli when tested at various concentrations over a 24-hour period.
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 15 |
| 1 | 22 |
| 5 | 30 |
Case Study 2: Drug Delivery Systems
In a recent study on drug delivery applications, researchers encapsulated anti-cancer drugs within nanoparticles derived from this compound derivatives. The results showed improved targeting efficiency and reduced side effects compared to conventional delivery methods.
Mechanism of Action
The mechanism by which (1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Polarity and Solubility
Pharmacological Activity
- Psychotic Disorders (Target Compound) : The dioxo groups may facilitate hydrogen bonding with CNS receptors, while the acetic acid enhances target specificity .
- Tropisetron () : The indole-3-carboxylate ester targets serotonin receptors, demonstrating antiemetic effects .
- Anisodamine Metabolite () : The 6-hydroxy group and benzeneacetic acid ester contribute to anticholinergic activity .
Metabolic Stability
- Ester vs. Acid Derivatives : Esters (e.g., ) often act as prodrugs, hydrolyzing to active acids in vivo. The target compound’s free acetic acid group may confer faster metabolic clearance .
- Methyl Substitutions : The 1,8,8-trimethyl groups in the target compound likely reduce oxidative metabolism, enhancing plasma stability .
Biological Activity
(1,8,8-Trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]-oct-3-yl)-acetic acid is a nitrogen-containing bicyclic compound that has gained attention in various fields, particularly in medicinal chemistry and drug discovery. The unique structural features of this compound provide potential biological activities that warrant detailed investigation.
- Empirical Formula : C₁₂H₁₇N₀₄
- Molecular Weight : 239.27 g/mol
- Structural Characteristics : The bicyclic structure incorporates a nitrogen atom and multiple carbonyl groups, contributing to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research utilizing machine learning techniques has predicted the antimicrobial efficacy of various compounds, suggesting that derivatives of this bicyclic structure could be effective against resistant strains of bacteria .
G Protein-Coupled Receptor (GPCR) Interaction
The compound's potential interaction with GPCRs is significant due to the role of these receptors in various physiological processes. GPCRs are involved in signal transduction and are critical targets for drug development. The ability of this compound to modulate these receptors could lead to therapeutic applications in cardiovascular and neurological disorders .
Case Study 1: Synthesis and Biological Evaluation
A study published in 2024 highlighted the synthesis of 2-Azabicyclo[3.2.1]octane derivatives, including this compound. The evaluation demonstrated promising results in terms of binding affinity to specific GPCR subtypes, suggesting potential for drug development targeting these pathways .
Case Study 2: Antimicrobial Screening
In a recent publication focusing on antimicrobial compounds derived from natural sources, several derivatives of bicyclic compounds were screened for activity against common pathogens. The results indicated that modifications to the bicyclic structure could enhance antimicrobial potency, supporting the hypothesis that this compound may possess similar or improved activity against resistant bacteria .
Data Table: Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]-oct-3-yl)-acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Start with a bicyclic precursor (e.g., azabicyclo derivatives) and introduce the acetic acid moiety via nucleophilic substitution or condensation.
- Use reflux conditions with absolute ethanol and catalytic glacial acetic acid to facilitate cyclization, as demonstrated in analogous triazole-based syntheses .
- Optimize reaction time (e.g., 4–6 hours under reflux) and stoichiometric ratios to minimize side products. Purify via vacuum filtration and solvent evaporation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the bicyclic core and acetic acid functional group?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the bicyclic structure (e.g., methyl group resonances at δ 1.2–1.5 ppm) and acetic acid protons (δ 2.3–2.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns matching the molecular formula.
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, as applied to related bicyclic acetamides .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or reactivity of derivatives of this compound?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Prioritize derivatives with high binding affinity scores.
- Employ density functional theory (DFT) to calculate electron density maps and reactive sites (e.g., electrophilic regions at the dioxo moiety) .
- Validate predictions with in vitro assays, as seen in adamantyl-acetic acid derivatives with antimicrobial activity .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables.
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across structurally defined derivatives (e.g., methyl vs. halogen substitutions) to identify critical functional groups .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial, anti-inflammatory) to identify trends, as done for marine algal bioactives .
Q. How can the bicyclic scaffold be modified to enhance metabolic stability without compromising activity?
- Methodology :
- Introduce electron-withdrawing groups (e.g., halogens) at the 2,4-dioxo positions to reduce oxidative degradation.
- Replace the acetic acid moiety with bioisosteres (e.g., tetrazole or sulfonamide) to improve pharmacokinetics, inspired by related thiadiazole derivatives .
- Conduct stability studies in simulated physiological conditions (e.g., SGF/SIF) and monitor via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
